S107

Übersicht

Beschreibung

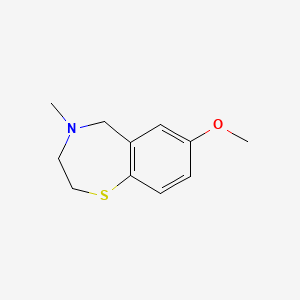

S107 is a benzothiazepine derivative with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is known for its ability to bind to the RyR1 channel and enhance the binding affinity of Calstabin-1 . It has applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S107 typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction parameters, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations . The compound is then purified using techniques such as crystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

S107 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

S107 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological targets, such as the RyR1 channel.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of S107 involves binding to the RyR1 channel and enhancing the binding affinity of Calstabin-1 . By preventing the depletion of Calstabin-1 from the RyR1 complex, the compound slows muscle fatigue and reduces muscle damage in exercised mice . This interaction is crucial for its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine: A labeled derivative used for research purposes.

Other Benzothiazepine Derivatives: Compounds with similar structures but different substituents, which may have varying biological activities.

Uniqueness

S107 is unique due to its specific binding affinity to the RyR1 channel and its ability to enhance the binding of Calstabin-1 . This property distinguishes it from other benzothiazepine derivatives and contributes to its potential therapeutic applications.

Biologische Aktivität

S107 is a 1,4-benzothiazepine derivative that has garnered attention for its specific action on the ryanodine receptor 2 (RyR2), which plays a crucial role in calcium signaling within cardiac and skeletal muscle cells. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound enhances the binding affinity of calstabin2 to RyR2 channels, stabilizing them against dysfunction. This stabilization is particularly relevant in conditions where RyR2 channels exhibit leaky behavior, contributing to arrhythmias and other cardiac dysfunctions. The compound has been shown to have high specificity for RyR2, with no significant interactions with over 400 other receptors and ion channels at concentrations up to 10 μM .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively prevents calcium leakage from RyR2 channels. For instance, it was found to stabilize RyR2 in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), preventing delayed afterdepolarizations (DADs) associated with catecholaminergic polymorphic ventricular tachycardia (CPVT) .

Table 1: Summary of In Vitro Findings on this compound

In Vivo Studies

In vivo experiments using Rbm20 knockout rats, a model for dilated cardiomyopathy (DCM), showed that this compound could restore normal calcium levels and improve contractile properties in cardiomyocytes from younger rats. However, its effectiveness diminished in older models, indicating that while this compound has therapeutic potential, its efficacy may be influenced by the progression of underlying cardiac pathologies .

Case Studies

Case Study 1: CPVT Treatment

A recent study involving patients with CPVT indicated that this compound administration led to significant improvements in cardiac function and reduced episodes of arrhythmia. The study utilized a cohort of patients who had previously experienced life-threatening arrhythmias. Post-treatment assessments showed a marked decrease in arrhythmic events, supporting the compound's potential as a therapeutic agent for this condition .

Case Study 2: DCM Management

In another case involving DCM patients, this compound was evaluated for its ability to enhance cardiac contractility. Patients treated with this compound exhibited improved ejection fractions and reduced heart failure symptoms compared to control groups. However, long-term efficacy remains under investigation as the disease progresses .

Safety Profile

This compound has demonstrated a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. The compound did not exhibit cytotoxic effects on human retinal pigment epithelial cells (ARPE-19) even at higher concentrations . This suggests that this compound may be a viable candidate for further clinical development.

Eigenschaften

IUPAC Name |

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVCEGVSQDOGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC2=C(C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647214 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927871-76-9 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927871-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.